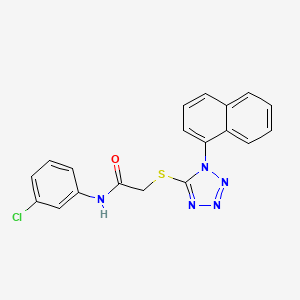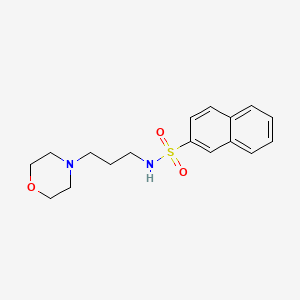
N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Tetrazole Ring: Starting with a naphthalene derivative, the tetrazole ring can be introduced through a cycloaddition reaction with azide compounds.
Sulfanylacetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular effects.
類似化合物との比較
Similar Compounds
N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)acetamide: Lacks the sulfanyl group, which may affect its biological activity.
N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylpropionamide: Similar structure but with a different acyl group, potentially leading to different properties.
Uniqueness
N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide is unique due to the presence of both the tetrazole and sulfanylacetamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-14-7-4-8-15(11-14)21-18(26)12-27-19-22-23-24-25(19)17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELFOTJKCNAFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2-ethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4915692.png)
![2,4-di-tert-butyl-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4915700.png)

![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4915726.png)
![Ethyl 4-[3-(4-ethylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4915732.png)
![2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B4915739.png)

![4-[3-(4-iodophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4915747.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B4915760.png)
![4,8-Diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;chloride](/img/structure/B4915773.png)
![3-[(E)-1-(5-Nitro-2-furyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one](/img/structure/B4915783.png)
![1-cyclohexyl-N-cyclopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4915788.png)
![2-(Diethylamino)-3-[methyl(phenyl)amino]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B4915792.png)

